molecular formula C17H20FN3O3S B4849509 2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide

2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide

Cat. No. B4849509
M. Wt: 365.4 g/mol
InChI Key: NOPDVUUHMSSJKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide, also known as FMPB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FMPB is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a crucial role in various physiological processes, including learning, memory, and pain perception.

Mechanism of Action

2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide selectively binds to the allosteric site of mGluR5, thereby inhibiting its activity and modulating glutamatergic neurotransmission. This results in a decrease in the release of glutamate and subsequent downstream effects, including the modulation of synaptic plasticity and the regulation of neuronal excitability.
Biochemical and Physiological Effects:
2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide has been shown to have significant effects on various physiological processes, including learning and memory, pain perception, and the regulation of mood and emotion. The selective antagonism of mGluR5 by 2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide has been shown to modulate the release of glutamate, which is essential for synaptic plasticity and the regulation of neuronal excitability.

Advantages and Limitations for Lab Experiments

2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide has several advantages as a research tool, including its selectivity for mGluR5 and its ability to modulate glutamatergic neurotransmission. However, 2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide also has several limitations, including its potential off-target effects and the need for further studies to determine its safety and efficacy in vivo.

Future Directions

There are several future directions for research on 2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide, including the development of more selective and potent mGluR5 antagonists, the investigation of 2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide's potential therapeutic applications in various neurological and psychiatric disorders, and the exploration of its effects on other physiological processes. Additionally, further studies are needed to determine the safety and efficacy of 2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide in vivo and to elucidate its mechanism of action in greater detail.

Scientific Research Applications

2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and addiction. The selective antagonism of mGluR5 by 2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide has been shown to modulate glutamatergic neurotransmission, which is implicated in the pathophysiology of these disorders.

properties

IUPAC Name

2-(4-fluoro-N-methylsulfonylanilino)-N-(pyridin-2-ylmethyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O3S/c1-3-16(17(22)20-12-14-6-4-5-11-19-14)21(25(2,23)24)15-9-7-13(18)8-10-15/h4-11,16H,3,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOPDVUUHMSSJKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCC1=CC=CC=N1)N(C2=CC=C(C=C2)F)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide
Reactant of Route 2
Reactant of Route 2
2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide
Reactant of Route 3
Reactant of Route 3
2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide
Reactant of Route 4
2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide
Reactant of Route 5
Reactant of Route 5
2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide
Reactant of Route 6
Reactant of Route 6
2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.